Clarithromycin Oxime: Molecular Structure, Physicochemical Properties, and Synthetic Methodologies
Clarithromycin Oxime: Molecular Structure, Physicochemical Properties, and Synthetic Methodologies
Executive Summary
Clarithromycin oxime (6-O-methylerythromycin A 9-oxime) occupies a dual role in pharmaceutical chemistry. Industrially, it is a critical penultimate intermediate in the semi-synthesis of the macrolide antibiotic clarithromycin from erythromycin A[1]. Analytically, it is classified as Clarithromycin EP Impurity C, requiring stringent monitoring during active pharmaceutical ingredient (API) batch release[2][3]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and the self-validating experimental workflows required for both its synthesis as an analytical standard and its industrial deoximation into clarithromycin API.
Molecular Structure and Stereochemistry
Clarithromycin oxime is characterized by a 14-membered macrolide lactone ring, distinguished from its erythromycin precursor by a stereospecific methoxy group at the C6 position[4]. This 6-O-methylation prevents the deleterious intramolecular cyclization that degrades erythromycin in acidic environments.
The defining feature of this compound is the 9-oxime group ( =N−OH ) replacing the C9 ketone. Because the oxime double bond restricts rotation, the molecule exists as two geometric isomers:
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9(E)-Oxime: The thermodynamically favored isomer, where the hydroxyl group of the oxime is oriented anti to the bulky macrolide substituents[5].
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9(Z)-Oxime: The sterically hindered isomer, which is less stable and typically forms as a minor byproduct[5].
Obtaining the substantially pure E-isomer (>98%) is critical for accurate analytical calibration and efficient downstream deoximation[5].
Physicochemical Properties
The quantitative physicochemical data for clarithromycin oxime dictate its handling, solubility, and extraction parameters during synthesis. A summary of its core properties is provided in Table 1.
Table 1: Physicochemical and Computational Properties of Clarithromycin Oxime
| Property | Value | Causality / Significance |
| Molecular Formula | C₃₈H₇₀N₂O₁₃[4] | Defines the heavy atom count and macrolide framework. |
| Molecular Weight | 763.0 g/mol [4] | Required for precise stoichiometric calculations. |
| CAS Registry Numbers | 127253-06-9 (E-isomer/Mix) 103450-87-9 (General) 127253-05-8 (Z-isomer)[3][4] | Essential for regulatory documentation and procurement. |
| Melting Point | 160–163 °C[3] | Acts as a primary self-validation metric for purity. |
| Topological Polar Surface Area (TPSA) | 198 Ų[4] | Indicates poor oral bioavailability and high polarity. |
| Solubility | Slightly soluble in Chloroform, Methanol[3] | Dictates the use of biphasic organic/aqueous extraction systems. |
| Stability | Highly Hygroscopic[3] | Mandates storage under inert atmosphere at -20°C[3]. |
Synthesis and Isomeric Purification of Clarithromycin 9(E)-Oxime
To generate Clarithromycin EP Impurity C for analytical validation, researchers synthesize the oxime directly from clarithromycin API[5].
Mechanistic Rationale
The reaction utilizes hydroxylamine hydrochloride. Because the macrolide's cladinose sugar is highly susceptible to acid-catalyzed cleavage, sodium acetate is introduced. This creates a self-buffering system: it neutralizes the HCl to liberate the nucleophilic hydroxylamine base while maintaining a mildly acidic environment that activates the C9 ketone for nucleophilic attack without degrading the macrolide core[5].
Workflow for the synthesis and isomeric purification of Clarithromycin 9(E)-oxime.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that progression to the next step is contingent on specific, measurable physicochemical checkpoints[5].
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Oximation: Suspend 0.5 kg of Clarithromycin in 2.5 L of methanol. Add 0.92 kg of hydroxylamine hydrochloride and 1.85 kg of sodium acetate trihydrate[5].
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Thermal Activation: Reflux the mixture under continuous stirring for 20–24 hours[5].
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Self-Validation Checkpoint 1: Perform an in-process HPLC analysis at 20 hours. The reaction is validated to proceed only when the residual clarithromycin peak area is <1.0%.
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Solvent Exchange & Neutralization: Concentrate the solution under vacuum to a minimum stirrable volume. Add 3.0 L of dichloromethane (DCM) and 2.5 L of water[5].
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Phase Partitioning: Gradually add 10% sodium bicarbonate ( NaHCO3 ) to the biphasic mixture until the aqueous layer reaches exactly pH 8.0[5].
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Causality: At pH 8.0, the desosamine amine group (pKa ~8.9) is sufficiently deprotonated to drive the macrolide into the lipophilic DCM layer, while inorganic salts remain in the aqueous phase.
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Isomeric Enrichment: Wash the separated DCM layer with brine, concentrate under vacuum, and induce selective crystallization using a chlorinated solvent to precipitate the unwanted Z-isomer[5].
Deoximation: Conversion to Clarithromycin API
In industrial API manufacturing, clarithromycin oxime is not the end product but the immediate precursor. The removal of the oxime group (deoximation) to regenerate the C9 ketone is the final synthetic hurdle[1].
Mechanistic Rationale
Deoximation requires the hydrolysis of the C=N bond. A 1:1 mixture of ethanol and water is used: ethanol solubilizes the hydrophobic macrolide, while water acts as the hydrolytic reactant[6]. Formic acid is utilized to protonate the oxime, making it a superior leaving group. Crucially, sodium metabisulfite ( Na2S2O5 ) is added as a deoximating agent. It acts as a trap for the cleaved hydroxylamine, preventing the reverse reaction (re-oximation) and driving the equilibrium entirely toward the formation of clarithromycin[1][6].
Chemical pathway for the deoximation of clarithromycin oxime to clarithromycin API.
Step-by-Step Experimental Protocol
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Dissolution: Dissolve the solid clarithromycin oxime intermediate in a solvent system comprising equal volumes of ethanol and water (e.g., 38 mL each for a lab-scale batch)[1][6].
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Reagent Addition: Add sodium metabisulfite (approx. 10% w/w relative to the solvent volume)[1].
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pH Modulation: Carefully adjust the pH to 4.5–5.0 using 85% formic acid[1].
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Causality: This specific pH window is critical. A pH lower than 4.0 risks the hydrolytic cleavage of the cladinose sugar, destroying the API. A pH higher than 5.0 results in incomplete protonation of the oxime, stalling the reaction.
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Hydrolytic Reflux: Heat the mixture to reflux for 2–4 hours[1].
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Self-Validation Checkpoint 3: Monitor via HPLC. The reaction is complete when the clarithromycin oxime (Impurity C) peak falls below the pharmacopeial limit of 40 ppm[6].
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API Isolation: Cool the reaction mixture to 20 °C. Gradually add sodium hydroxide (NaOH) until the pH reaches 9.5–10.5[1][6].
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Causality: Raising the pH to 10 deprotonates the tertiary amine of the desosamine sugar. The resulting neutral clarithromycin free base is highly insoluble in the aqueous-ethanolic mixture and precipitates out as a pure white solid, which is then recovered by filtration[1].
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Sources
- 1. US6642364B2 - Process to obtain clarithromycin - Google Patents [patents.google.com]
- 2. CAS: 127253-06-9 | CymitQuimica [cymitquimica.com]
- 3. CLARITHROMYCIN OXIME | 127253-06-9 [chemicalbook.com]
- 4. Clarithromycin 9-Oxime | C38H70N2O13 | CID 9962216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021084411A1 - Substantially pure clarithromycin 9-oxime and its preparation thereof - Google Patents [patents.google.com]
- 6. WO2001064224A1 - Processes for preparing clarithromycin and clarithromycin intermediate, essentially oxime-free clarithromycin, and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
